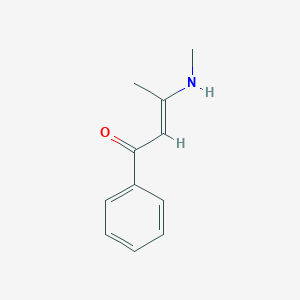
Crotonophenone, 3-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crotonophenone, 3-(methylamino)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a ketone-based compound that contains a methylamino group, which makes it a versatile molecule for various applications.
Applications De Recherche Scientifique
Crotonophenone, 3-(methylamino)- has been used in a wide range of scientific research applications. One of its most common applications is in the field of organic chemistry, where it is used as a building block for the synthesis of more complex molecules. It has also been used in the development of new drugs and pharmaceuticals. Crotonophenone, 3-(methylamino)- has been found to have antibacterial, antifungal, and antiviral properties, which make it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of Crotonophenone, 3-(methylamino)- is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by disrupting their cell membranes. It has also been found to have a cytotoxic effect on cancer cells, which makes it a potential candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
Crotonophenone, 3-(methylamino)- has been found to have a number of biochemical and physiological effects. It has been shown to have a cytotoxic effect on cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have antibacterial, antifungal, and antiviral properties, which make it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Crotonophenone, 3-(methylamino)- is its versatility. It can be used as a building block for the synthesis of more complex molecules, and it has a range of biological activities that make it a potential candidate for the development of new drugs. However, one of the limitations of Crotonophenone, 3-(methylamino)- is its toxicity. It can be toxic to living organisms, which makes it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for the research of Crotonophenone, 3-(methylamino)-. One potential direction is the development of new drugs and pharmaceuticals based on its antibacterial, antifungal, and antiviral properties. Another potential direction is the development of new cancer treatments based on its cytotoxic effect on cancer cells. Further research is also needed to fully understand the mechanism of action of Crotonophenone, 3-(methylamino)- and its potential applications in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, Crotonophenone, 3-(methylamino)- is a versatile molecule that has been widely used in scientific research for its unique properties. It has a range of biological activities that make it a potential candidate for the development of new drugs and pharmaceuticals. However, its toxicity can make it difficult to work with in lab experiments. Further research is needed to fully understand the mechanism of action of Crotonophenone, 3-(methylamino)- and its potential applications in other fields.
Méthodes De Synthèse
Crotonophenone, 3-(methylamino)- can be synthesized using a number of methods. One of the most common methods is the reaction of crotonaldehyde with methylamine in the presence of a catalyst. Another method involves the reaction of 3-chlorocrotonaldehyde with methylamine in the presence of a base. The product is then purified using various techniques such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
14091-93-1 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(E)-3-(methylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C11H13NO/c1-9(12-2)8-11(13)10-6-4-3-5-7-10/h3-8,12H,1-2H3/b9-8+ |
Clé InChI |
AYAHPVFYLSWGGO-CMDGGOBGSA-N |
SMILES isomérique |
C/C(=C\C(=O)C1=CC=CC=C1)/NC |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)

![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)